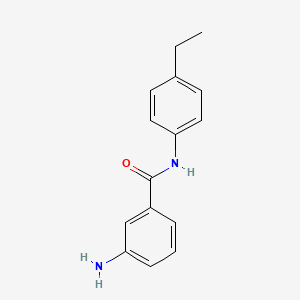

3-amino-N-(4-ethyl-phenyl)-benzamide

Description

3-Amino-N-(4-ethyl-phenyl)-benzamide is a substituted benzamide derivative characterized by a benzamide core with an amino group at the 3-position and a 4-ethyl-phenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-amino-N-(4-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |

InChI Key |

ZUWORONHNWRHKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Binding Affinities

Table 1: Comparison of Key Benzamide Derivatives

- L595 : A structurally complex benzamide ligand with high binding affinity (ΔGbinding = -54.2638 kcal/mol) and low RMSD (1.5134), suggesting strong target interaction .

- CI-994: A clinical-stage HDAC inhibitor with demonstrated hyperacetylation of histone H3 at low micromolar concentrations. Its 2-amino-phenyl group is critical for HDAC binding .

- 3-Amino-N-(3-methoxyphenyl)-benzamide: Synthesized via nitro group reduction and amide coupling, this analog shows anticancer activity in vitro, though specific targets are uncharacterized .

Pharmacological Activities

- Anticancer Potential: Benzamides like CI-994 and 3-amino-N-(3-methoxyphenyl)-benzamide exhibit cytostatic effects via HDAC inhibition or undefined mechanisms.

- Antipsychotic Activity: Derivatives such as 1192U90 target dopamine D2 and serotonin receptors with nanomolar affinity. Substituents on the phenyl ring (e.g., ethyl vs. piperazinyl) dictate receptor selectivity and side-effect profiles .

Physicochemical Properties

- Lipophilicity: The 4-ethyl group increases logP compared to methoxy (e.g., 3-amino-N-(3-methoxyphenyl)-benzamide) or halogenated analogs (e.g., 3-chloro-N-(4-ethyl-phenyl)-benzamide in ). This could enhance tissue distribution but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.